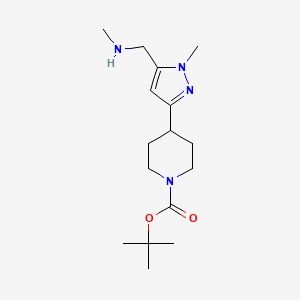
tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(1-metil-5-((metilamino)metil)-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un anillo de piperidina, un anillo de pirazol y un grupo éster de terc-butilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(1-metil-5-((metilamino)metil)-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar haciendo reaccionar hidrazina con una 1,3-dicetona en condiciones ácidas.
Alquilación: Luego, el anillo de pirazol se alquila utilizando yoduro de metilo para introducir el grupo 1-metil.
Formación del anillo de piperidina: El anillo de piperidina se sintetiza por separado a través de una reacción de ciclización que involucra un precursor adecuado.
Reacción de acoplamiento: Los anillos de pirazol y piperidina se acoplan usando un enlace adecuado, como un grupo metilamino.
Esterificación: El paso final implica la esterificación del anillo de piperidina con cloroformato de terc-butilo para formar el grupo éster de terc-butilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(1-metil-5-((metilamino)metil)-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los anillos de piperidina o pirazol utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales productos
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos de piperidina o pirazol.
Aplicaciones Científicas De Investigación
El 4-(1-metil-5-((metilamino)metil)-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en ensayos bioquímicos.
Medicina: Se explora su potencial propiedad terapéutica, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción del 4-(1-metil-5-((metilamino)metil)-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización aguas abajo. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(Metilamino)metil-1-piperidinecarboxilato de terc-butilo
- 4-(Metilamino)metil-1-piperidinecarboxilato de terc-butilo
- 4-(1-Metil-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo
Unicidad
El 4-(1-metil-5-((metilamino)metil)-1H-pirazol-3-il)piperidin-1-carboxilato de terc-butilo es único debido a la presencia de los anillos de pirazol y piperidina, así como al patrón de sustitución específico. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C16H28N4O2 |
|---|---|
Peso molecular |
308.42 g/mol |
Nombre IUPAC |
tert-butyl 4-[1-methyl-5-(methylaminomethyl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)14-10-13(11-17-4)19(5)18-14/h10,12,17H,6-9,11H2,1-5H3 |
Clave InChI |
WYPBKDYEWCVKHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)CNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















